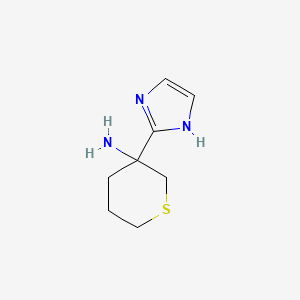![molecular formula C10H17Cl B13220901 1-[2-(Chloromethyl)butyl]cyclopent-1-ene](/img/structure/B13220901.png)
1-[2-(Chloromethyl)butyl]cyclopent-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Chloromethyl)butyl]cyclopent-1-ene is an organic compound with the molecular formula C10H17Cl. It is a cyclopentene derivative with a chloromethyl group attached to the butyl side chain. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Chloromethyl)butyl]cyclopent-1-ene typically involves the alkylation of cyclopentene with a chloromethylbutyl halide under basic conditions. A common method includes the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cyclopentene, followed by the addition of the chloromethylbutyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions would be carefully controlled to minimize side reactions and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(Chloromethyl)butyl]cyclopent-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or alkenes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., NaOH, NH3) in polar solvents like ethanol or water.
Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acidic conditions.
Reduction: LiAlH4 in dry ether, H2 with Pd/C catalyst.
Major Products
Substitution: Corresponding substituted cyclopentene derivatives.
Oxidation: Alcohols or ketones.
Reduction: Alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
1-[2-(Chloromethyl)butyl]cyclopent-1-ene is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structure.
Material Science: As a building block for the synthesis of polymers and other advanced materials.
Catalysis: Used in the preparation of catalysts for various chemical reactions.
Wirkmechanismus
The mechanism of action of 1-[2-(Chloromethyl)butyl]cyclopent-1-ene depends on the specific reaction it undergoes. In substitution reactions, the chloromethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the compound is converted to alcohols or ketones through the addition of oxygen atoms. In reduction reactions, the compound is reduced by the addition of hydrogen atoms.
Vergleich Mit ähnlichen Verbindungen
1-[2-(Chloromethyl)butyl]cyclopent-1-ene can be compared to other cyclopentene derivatives such as:
1-(Chloromethyl)cyclopentene: Similar structure but lacks the butyl side chain.
1-(Butyl)cyclopentene: Similar structure but lacks the chloromethyl group.
1-(Chloromethyl)butylbenzene: Similar structure but with a benzene ring instead of a cyclopentene ring.
Eigenschaften
Molekularformel |
C10H17Cl |
|---|---|
Molekulargewicht |
172.69 g/mol |
IUPAC-Name |
1-[2-(chloromethyl)butyl]cyclopentene |
InChI |
InChI=1S/C10H17Cl/c1-2-9(8-11)7-10-5-3-4-6-10/h5,9H,2-4,6-8H2,1H3 |
InChI-Schlüssel |
QTQQMBJWDFKODN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC1=CCCC1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


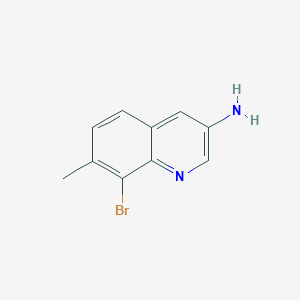
![3-(2-Aminoethyl)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13220829.png)
![2-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13220834.png)
![2-Fluoro-1-[4-(propan-2-YL)phenyl]ethan-1-amine](/img/structure/B13220843.png)
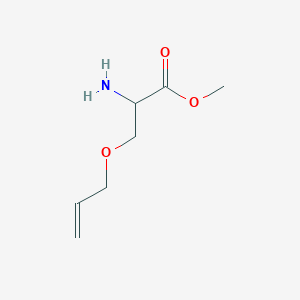
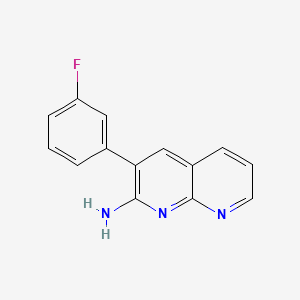

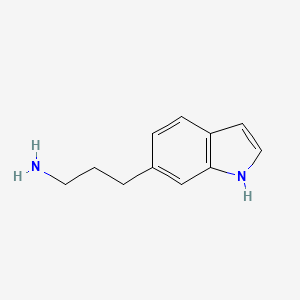
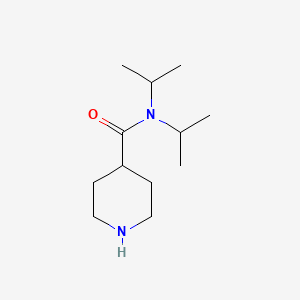
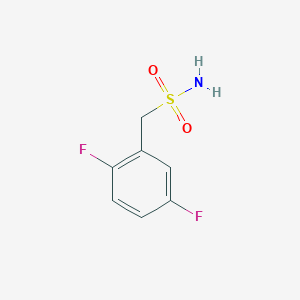
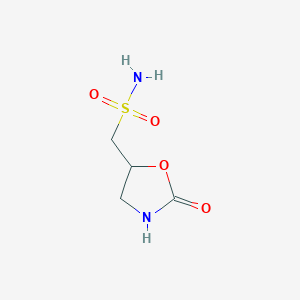
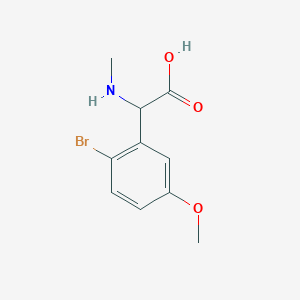
![2-[2-(2-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13220892.png)
